molecular formula C17H15ClN2S B11546007 N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine

N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B11546007
M. Wt: 314.8 g/mol
InChI Key: CXVKHMJFRHCGLH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-chloroaniline with 3,4-dimethylbenzaldehyde in the presence of a thiazole-forming reagent. One common method involves the use of Lawesson’s reagent, which facilitates the formation of the thiazole ring. The reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which can be used in the development of new materials and catalysts.

    Biology: The compound has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial strains and cancer cell lines.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of infectious diseases and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, leading to the inhibition of their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. In cancer cells, it may induce apoptosis by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-amine: Similar structure but lacks the dimethyl groups on the phenyl ring.

    N-(4-bromophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine: Similar structure but with a bromine atom instead of chlorine.

    N-(4-chlorophenyl)-4-(2,3-dimethylphenyl)-1,3-thiazol-2-amine: Similar structure but with dimethyl groups in different positions on the phenyl ring.

Uniqueness

N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine is unique due to the specific arrangement of the chlorophenyl and dimethylphenyl groups on the thiazole ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H15ClN2S

Molecular Weight

314.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H15ClN2S/c1-11-3-4-13(9-12(11)2)16-10-21-17(20-16)19-15-7-5-14(18)6-8-15/h3-10H,1-2H3,(H,19,20)

InChI Key

CXVKHMJFRHCGLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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